molecular formula C12H16N2O2S B1621922 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 41504-26-1

3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B1621922
CAS No.: 41504-26-1
M. Wt: 252.33 g/mol
InChI Key: YADMFLGOGVPZGG-PCCLLEMOSA-N
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Description

3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound with a molecular formula of C12H16N2O2S. This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route involves the reaction of 1-methylpyrrolidin-2-one with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

This compound is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:

  • Pyrrolidinone derivatives: : These compounds share the pyrrolidinone ring but may have different substituents.

  • Oxazolidinone derivatives: : These compounds have the oxazolidinone ring structure but differ in their functional groups.

Properties

CAS No.

41504-26-1

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

(5E)-3-ethyl-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C12H16N2O2S/c1-3-14-11(15)10(16-12(14)17)7-6-9-5-4-8-13(9)2/h6-7H,3-5,8H2,1-2H3/b9-6-,10-7+

InChI Key

YADMFLGOGVPZGG-PCCLLEMOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C=C/2\CCCN2C)/OC1=S

SMILES

CCN1C(=O)C(=CC=C2CCCN2C)OC1=S

Canonical SMILES

CCN1C(=O)C(=CC=C2CCCN2C)OC1=S

Origin of Product

United States

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